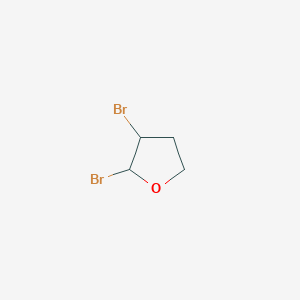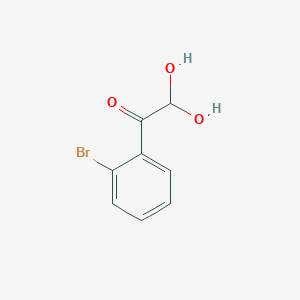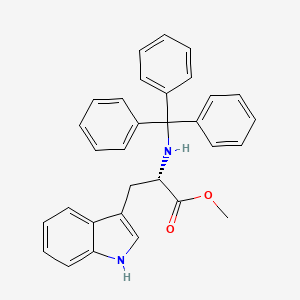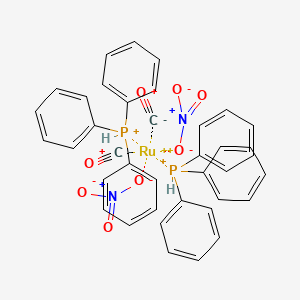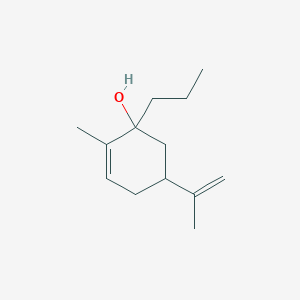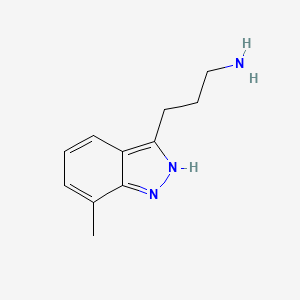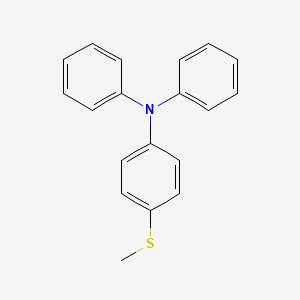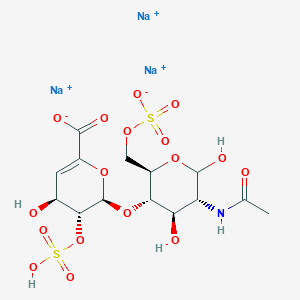![molecular formula C13H12N2O2 B13142291 Ethyl [2,3'-bipyridine]-4-carboxylate](/img/structure/B13142291.png)
Ethyl [2,3'-bipyridine]-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [2,3’-bipyridine]-4-carboxylate is a derivative of bipyridine, a heterocyclic compound consisting of two pyridine rings. This compound is of significant interest due to its potential applications in various fields such as coordination chemistry, catalysis, and materials science. The presence of the ethyl ester group at the 4-position of the bipyridine framework enhances its chemical reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl [2,3’-bipyridine]-4-carboxylate typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, where a boronic acid derivative of pyridine is coupled with a halogenated pyridine in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide. The resulting bipyridine derivative is then esterified to introduce the ethyl ester group.
Industrial Production Methods: Industrial production of ethyl [2,3’-bipyridine]-4-carboxylate may involve large-scale coupling reactions using continuous flow reactors to enhance efficiency and yield. The use of homogeneous or heterogeneous catalysts can be optimized to reduce costs and improve scalability. Additionally, purification processes such as recrystallization or chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl [2,3’-bipyridine]-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to convert the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Functionalized bipyridine derivatives.
Aplicaciones Científicas De Investigación
Ethyl [2,3’-bipyridine]-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which are useful in catalysis and materials science.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine: Explored for its role in drug design and development, particularly in the synthesis of biologically active molecules.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of ethyl [2,3’-bipyridine]-4-carboxylate involves its ability to coordinate with metal ions through the nitrogen atoms of the bipyridine rings. This coordination can influence the electronic properties of the metal center, making it an effective catalyst in various chemical reactions. The ethyl ester group can also participate in hydrogen bonding and other non-covalent interactions, further enhancing its reactivity and functionality.
Comparación Con Compuestos Similares
Ethyl [2,3’-bipyridine]-4-carboxylate can be compared with other bipyridine derivatives such as:
2,2’-Bipyridine: Known for its strong coordination with metal ions and use in redox reactions.
4,4’-Bipyridine: Commonly used in the synthesis of viologens, which have applications in electrochromic devices.
3,3’-Bipyridine: Less commonly used but still valuable in coordination chemistry.
The uniqueness of ethyl [2,3’-bipyridine]-4-carboxylate lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it suitable for specialized applications in catalysis and materials science.
Propiedades
Fórmula molecular |
C13H12N2O2 |
|---|---|
Peso molecular |
228.25 g/mol |
Nombre IUPAC |
ethyl 2-pyridin-3-ylpyridine-4-carboxylate |
InChI |
InChI=1S/C13H12N2O2/c1-2-17-13(16)10-5-7-15-12(8-10)11-4-3-6-14-9-11/h3-9H,2H2,1H3 |
Clave InChI |
DNYFQQYMCMAFGK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=NC=C1)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13142212.png)
